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Fibroblast Growth Factor 2 - 103107-01-3

Fibroblast Growth Factor 2

Catalog Number: EVT-1438588
CAS Number: 103107-01-3
Molecular Formula: C11H16N2O5S
Molecular Weight: 288.318
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fibroblast Growth Factor 2 is a significant member of the fibroblast growth factor family, known for its diverse biological roles, particularly in angiogenesis, cell proliferation, and wound healing. It exists in multiple isoforms, primarily distinguished by their molecular weights, which include 18, 22, 22.5, 24, and 34 kilodaltons. Fibroblast Growth Factor 2 is synthesized through an alternative translational initiation process, leading to its various isoforms that exhibit distinct biological activities .

Source and Classification

Fibroblast Growth Factor 2 is primarily produced by various tissues, including endothelial cells, fibroblasts, and smooth muscle cells. It is classified as a polypeptide growth factor and is involved in critical processes such as embryonic development, tissue repair, and the maintenance of adult tissues . The protein's activity is modulated by its interactions with heparin and other glycosaminoglycans, which enhance its stability and bioactivity .

Synthesis Analysis

Methods and Technical Details

The synthesis of Fibroblast Growth Factor 2 can be achieved through several methods, including recombinant DNA technology. The most common approach involves the use of Escherichia coli or mammalian cell cultures to produce the protein. For instance, the peptide amphiphiles that activate the Fibroblast Growth Factor 2 receptor can be synthesized using solid-phase peptide synthesis techniques. This process typically begins with loading a resin with amino acids followed by coupling reactions to form the desired peptide sequences .

In one study, Fibroblast Growth Factor 2 was incorporated into peptide amphiphiles that self-assemble into nanostructures. The synthesis involved using standard conditions for solid-phase peptide synthesis with specific reagents like N,N-dimethylformamide and trifluoroacetic acid . The resulting peptides were purified using high-performance liquid chromatography techniques.

Molecular Structure Analysis

Structure and Data

Fibroblast Growth Factor 2 has a globular structure characterized by a β-barrel tertiary structure consisting of twelve antiparallel β-strands connected by β-turns. The protein's diameter is approximately 4 nanometers, with hydrophobic residues lining the core and charged residues predominantly on the surface. Notably, a cluster of positively charged residues constitutes the heparin-binding region .

The crystal structure analysis reveals that the heparin-binding site is critical for stabilizing the protein against proteolytic degradation and aggregation. Binding to heparin or similar molecules significantly enhances its stability in solution .

Chemical Reactions Analysis

Reactions and Technical Details

Fibroblast Growth Factor 2 undergoes several chemical reactions that are crucial for its biological activity. Upon binding to its receptors on target cells, it triggers a cascade of intracellular signaling pathways that lead to cellular responses such as proliferation and migration. This interaction often involves receptor dimerization and activation of downstream signaling molecules like mitogen-activated protein kinases .

Additionally, Fibroblast Growth Factor 2 can form disulfide-linked multimers due to exposed thiol groups on its surface. This propensity can lead to aggregation in solution if not properly stabilized with excipients like heparin .

Mechanism of Action

Process and Data

The mechanism of action of Fibroblast Growth Factor 2 involves binding to specific receptors on the cell surface known as fibroblast growth factor receptors. This binding activates several signaling pathways that promote angiogenesis—an essential process for tissue repair and regeneration. For example, Fibroblast Growth Factor 2 has been shown to induce vascular endothelial growth factor expression in stromal cells, which further stimulates angiogenesis .

Research indicates that Fibroblast Growth Factor 2 plays a pivotal role in activating endothelial cells and promoting stromal cell infiltration during angiogenic processes in various models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fibroblast Growth Factor 2 exhibits several physical properties:

  • Molecular Weight: Ranges from approximately 18 kDa to 34 kDa depending on the isoform.
  • Solubility: Highly soluble in aqueous solutions but prone to aggregation without proper stabilization.
  • Stability: Stability can be significantly enhanced through ionic interactions with heparin or similar polymers.

Chemically, it is characterized by its ability to bind heparin and other glycosaminoglycans, which protect it from proteolytic degradation. The formation of disulfide bonds contributes to its structural integrity but can also lead to aggregation if not managed properly .

Applications

Scientific Uses

Fibroblast Growth Factor 2 has numerous applications in scientific research and medicine:

  • Tissue Engineering: Used extensively for developing scaffolds that promote tissue regeneration.
  • Wound Healing: Applied in formulations aimed at enhancing healing processes in skin injuries.
  • Cancer Research: Investigated for its role in tumor angiogenesis and potential therapeutic interventions targeting tumor growth.
  • Auditory System Research: Explored for its protective roles in inner ear development and potential treatments for hearing loss .
Molecular Structure and Isoform-Specific Functional Diversification

Genomic Organization and Alternative Translation Initiation Mechanisms

The human FGF2 gene, located on chromosome 4q28.1, encodes a single mRNA transcript that generates five protein isoforms through alternative translation initiation. Unlike canonical cap-dependent translation, FGF2 synthesis utilizes a cap-independent mechanism governed by an internal ribosome entry site (IRES) within its 318-nucleotide 5' untranslated region (5'UTR). This IRES, located between nucleotides 154-318, enables ribosomes to bypass the 5' cap and initiate translation at downstream start codons [2] [6].

Translation initiates at one AUG codon (position 1) and four upstream CUG codons, producing isoforms of 18 kDa (155 amino acids), 22 kDa (196 aa), 22.5 kDa (201 aa), 24 kDa (210 aa), and 34 kDa (288 aa). The 18 kDa isoform (LMW FGF2) initiates at the AUG codon, while HMW isoforms originate from CUG start sites. Crucially, a translational enhancer (3'-TE) within the 3' untranslated region (3'UTR) specifically modulates CUG initiation. This 1,370-nucleotide element, positioned upstream of the eighth polyadenylation site, contains two domains that cooperatively promote HMW isoform expression. Environmental stressors like heat shock or high cell density trigger alternative polyadenylation that excludes the 3'-TE, effectively shutting down HMW translation while preserving LMW production [2] [6].

Table 1: FGF2 Isoforms Generated by Alternative Translation Initiation

Initiation CodonPositionIsoform DesignationMolecular WeightAmino Acid LengthPrimary Synthesis Mechanism
CUG-1Most 5'34 kDa HMW34 kDa288 aaIRES-dependent
CUG-2-24 kDa HMW24 kDa210 aaIRES-dependent
CUG-3-22.5 kDa HMW22.5 kDa201 aaIRES-dependent
CUG-4-22 kDa HMW22 kDa196 aaIRES-dependent
AUG-18 kDa LMW18 kDa155 aaCap-dependent

Structural Determinants of Heparin-Binding Affinity

FGF2 belongs to the heparin-binding growth factor family, with its affinity governed by specific molecular interfaces. The core 18 kDa structure forms a trigonal pyramidal fold composed of 12 antiparallel β-sheets. Helix-like elements at residues 13-30 and 131-136 contribute to the heparin-binding domain (HBD), rich in basic residues (pI 9.6) that electrostatically interact with sulfated glycosaminoglycans [1] [8]. Biophysical analyses reveal significant diversity in heparin-binding parameters across FGF subfamilies:

  • FGF2 (FGF1 subfamily): KD = 160 nM, kon = 2,900,000 M⁻¹s⁻¹
  • FGF9 (FGF9 subfamily): KD = 620 nM, kon = 130,000 M⁻¹s⁻¹
  • FGF18 (FGF8 subfamily): KD = 38 nM, kon = 1,100,000 M⁻¹s⁻¹

This variation stems from differences in heparin-binding sites (HBS). FGF2 possesses a canonical HBS involving β1-β2 loop residues (Asn-27, Lys-128, Gln-130) and a secondary HBS near the β12 strand. In contrast, FGF9 (FGF9 subfamily) contains only the primary HBS, while FGF1 exhibits two secondary HBS [3]. Heparan sulfate (HS) binding requires specific sulfation patterns: 6-O-sulfation on glucosamine is critical for FGF2, whereas 2-O-sulfation on iduronic acid enhances FGF18 binding. These interactions stabilize FGF2 for receptor binding and protect it from degradation, while also controlling its diffusion through extracellular matrices [3] [9].

Table 2: Heparin-Binding Characteristics Across FGF Subfamilies

FGF SubfamilyRepresentative MemberKD (nM)Association Rate (kon, M⁻¹s⁻¹)Canonical HBS SizeSecondary HBS SitesKey Sulfation Requirements
FGF1FGF21602,900,000Medium26-O (GlcN); 2-O (IdoUA)
FGF9FGF9620130,000Small06-O (GlcN)
FGF8FGF18381,100,000Large12-O (IdoUA)
FGF7FGF7240980,000Medium16-O (GlcN); N-Sulfate

High Molecular Weight (HMW) vs. Low Molecular Weight (LMW) Isoform Localization and Activity

The HMW and LMW FGF2 isoforms exhibit starkly different subcellular distributions and biological functions dictated by their N-terminal extensions:

  • Nuclear Localization: HMW isoforms (22-34 kDa) contain N-terminal GR motifs (Glu/Arg repeats) that serve as nuclear localization signals (NLS). The 34 kDa isoform uniquely carries an arginine-rich NLS resembling HIV Rev protein, enabling importin β-mediated nuclear import. Consequently, HMW isoforms are predominantly nuclear, where they influence gene expression and promote cell survival under stress. Nuclear FGF2 lacks mitogenic activity but regulates mRNA export and ribosomal function through interactions with proteins like RPL6 and ribosomal protein S19 [1] [4].
  • Cytoplasmic/Extracellular Functions: The 18 kDa LMW isoform lacks strong NLS and localizes to cytoplasm, mitochondria, and the extracellular matrix. It can undergo non-conventional secretion via exosome-like vesicles or direct ER-to-nucleus translocation. Extracellularly, LMW FGF2 binds FGFRs with heparan sulfate co-receptors, activating tyrosine kinase signaling (RAS-MAPK, PI3K-AKT) that drives proliferation, angiogenesis, and differentiation [4] [10].

Functional divergence is particularly evident in disease models:

  • Cardiac Protection: Nuclear HMW isoforms protect cardiomyocytes from ischemic injury by upregulating anti-apoptotic genes (Bcl-XL), while cytoplasmic LMW promotes angiogenesis through FGFR activation [4].
  • Astrocyte Responses: Both isoforms protect astrocytes against Aβ1-42 toxicity via AKT-mediated suppression of oxidative stress (reducing MDA, increasing SOD). However, only LMW FGF2 stimulates astrocyte proliferation by inducing c-Myc, Cyclin D1, and Cyclin E [10].
  • Developmental Roles: In bovine embryos, HMW isoforms regulate primitive endoderm specification through GATA4/NANOG expression, while LMW supports trophoblast growth via AKT activation [1] [4].

Table 3: Functional Specialization of FGF2 Isoforms

Isoform CategorySubcellular LocalizationKey Structural MotifsPrimary FunctionsMechanistic PathwaysDisease/Developmental Context
HMW FGF2 (22-34 kDa)NucleusGR repeats; Arg-rich NLS (34 kDa)mRNA export; Ribosomal function; Cell survivalNuclear protein interactions (RPL6, RP S19); Anti-apoptotic gene regulationCardiac ischemic protection; Embryonic endoderm specification
LMW FGF2 (18 kDa)Cytoplasm; ECM; Nucleus (minor)Heparin-binding domain; C-terminal NLS (R116/R118)Angiogenesis; Cell proliferation; DifferentiationFGFR-HS ternary complex; RAS-MAPK; PI3K-AKT; Cyclin D1/E upregulationAstrocyte proliferation; Wound healing; Tumor angiogenesis

Evolutionary Conservation Across Mammalian Species

FGF2 displays remarkable evolutionary conservation in structure and function across vertebrates. Sequence alignment reveals >95% amino acid identity in the core 18 kDa region between humans, bovines, and rodents. This conservation extends to heparan sulfate (HS) binding interfaces and receptor interaction domains, underpinning preserved biological activities [3] [7].

  • Receptor Specificity: The FGF2-FGFR1 binding interface is conserved from amphibians to mammals. Newt FGFR binds human FGF2 with high affinity (KD ∼1 nM), and human FGFR1 effectively transduces signals from newt FGF2 in myoblast differentiation assays. This cross-species compatibility highlights the stabilization of essential functional domains over 300 million years of evolution [7].
  • Heparin-Binding Adaptation: While the HS-binding β-sheet scaffold is conserved, detailed interactions diversified during vertebrate evolution. Primitive FGFs (e.g., C. elegans EGL-17) exhibit weaker, less specific heparin binding than human FGF2. Vertebrate-specific gene duplications enabled specialization: FGF2 evolved high-affinity 6-O-sulfate recognition, while FGF18 developed preference for 2-O-sulfated iduronic acid [3] [5].
  • Isoform Conservation: Alternative translation initiation generates HMW isoforms in all mammals studied (human, bovine, murine, guinea pig) and even birds. Bovine HMW FGF2 shares identical CUG start sites and nuclear functions with human isoforms, regulating meiotic resumption in cumulus cells and primitive endoderm development in embryos [1] [4].

The FGF family expanded from two genes in C. elegans to 22 in mammals through two major events: divergence between protostomes/deuterostomes and early vertebrate genome duplications. FGF2 resides in the ancient FGF1/2 subfamily, which diverged from intracrine FGFs (FGF11-14) before the bilaterian radiation. This deep conservation underscores FGF2's fundamental role in metazoan biology [5].

Table 4: Evolutionary Conservation of FGF2 Properties

Biological FeatureMammalian ConservationAmphibian ConservationFunctional SignificanceMolecular Basis
Core Protein Structure>95% AA identity (Human vs. Bovine/Rodent)>85% AA identity (Human vs. Newt)Maintains structural integrity for receptor/heparin bindingConserved β-trefoil fold; Identical disulfide bonding pattern
FGFR BindingHuman FGF2 binds rodent FGFR1 with KD < 1 nMHuman FGF2 binds newt FGFR with KD ∼1 nMPreserved developmental signalingConserved receptor interface (Ig-like domain II residues)
Heparin Specificity6-O-sulfate preference conserved in mammalsNot testedRegulates extracellular gradient formationIdentical heparin-binding β1-β2 loop residues
HMW IsoformsPresent in human, bovine, murine, guinea pigNot reportedNuclear functions in development and stress responseConserved CUG start sites and N-terminal GR motifs

The structural and functional diversification of FGF2 isoforms represents a sophisticated mechanism for expanding the functional repertoire of a single genetic locus. From IRES-mediated translation initiation to isoform-specific nuclear trafficking and extracellular signaling, these mechanisms enable precise spatiotemporal control over fundamental biological processes across diverse vertebrate species.

Properties

CAS Number

103107-01-3

Product Name

Fibroblast Growth Factor 2

IUPAC Name

N-hydroxy-2-[2-(4-methoxyphenyl)ethylsulfonylamino]acetamide

Molecular Formula

C11H16N2O5S

Molecular Weight

288.318

InChI

InChI=1S/C11H16N2O5S/c1-18-10-4-2-9(3-5-10)6-7-19(16,17)12-8-11(14)13-15/h2-5,12,15H,6-8H2,1H3,(H,13,14)

InChI Key

LMKSZZKXCRCXFM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC(=O)NO

Synonyms

Fibroblast Growth Factor 2

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